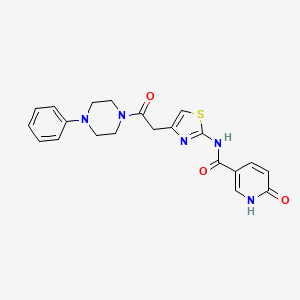

![molecular formula C27H21N5O3 B2444274 3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1007183-38-1](/img/structure/B2444274.png)

3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

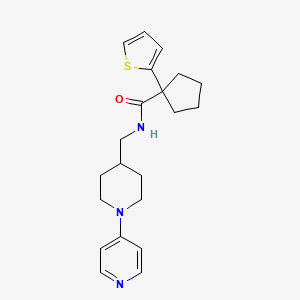

The compound contains several functional groups and rings, including a benzyl group, a pyridin-3-yl group, a 1H-pyrazol-3-yl group, a cyano group, and a 2,3-dihydro-1,4-benzodioxin-6-yl group. These groups are likely to contribute to the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a pyrazole ring attached to a benzyl group and a pyridine ring. Additionally, it has a cyano group and a benzodioxin ring. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions. The pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar cyano group and the aromatic rings could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

- TBTA serves as a ligand that facilitates the labeling of proteins and enzymes. Researchers use it to attach fluorescent or other detectable tags to specific proteins, enabling visualization and tracking within biological systems .

- In a study, TBTA demonstrated antibacterial efficacy. It significantly inhibited bacterial biofilm growth in Bacillus subtilis and Escherichia coli. This property makes it a potential candidate for combating bacterial infections and biofilm-related diseases .

- Researchers have evaluated TBTA derivatives for their anticancer activity. While further studies are needed, these compounds show promise in inhibiting cancer cell growth. Their potential as novel anti-tubercular agents is also being explored .

- TBTA has shown the ability to stabilize both Cu+ and Cu2+ ions in reaction environments. Remarkably, it achieves this without requiring an inert atmosphere or anhydrous conditions. This property is valuable in copper-catalyzed reactions .

- Due to its unique structure, TBTA is a valuable tool in chemical biology and drug discovery. Scientists use it to explore enzyme mechanisms, protein interactions, and cellular processes .

- The triazole-based ligands in TBTA form stable complexes with metal ions. This property is relevant in coordination chemistry, where ligands play a crucial role in designing new materials and catalysts .

Biochemical Tool for Protein Labeling

Antibacterial Activity

Anticancer Screening

Stabilization of Copper Ions

Drug Development and Chemical Biology

Coordination Chemistry

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitEGFR kinase , a protein that plays a crucial role in cell growth and proliferation .

Mode of Action

The compound likely interacts with its target through a series of molecular interactions. It may bind to the active site of the target protein, leading to changes in the protein’s function. For instance, if the target is indeed EGFR kinase, the compound could inhibit the kinase activity, preventing the phosphorylation of downstream proteins and thus altering cell signaling .

Biochemical Pathways

Inhibition of EGFR kinase could therefore disrupt these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents, which can enhance absorption and distribution . The compound’s metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body.

Result of Action

The compound has been found to exhibit significant antibacterial activity, inhibiting bacterial biofilm growth by over 60% in both B. subtilis and E. coli . If the compound does indeed target EGFR kinase, it could also have antiproliferative effects on cancer cells .

Propiedades

IUPAC Name |

3-(1-benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O3/c28-15-21(27(33)30-22-8-9-25-26(14-22)35-12-11-34-25)13-24-23(20-7-4-10-29-16-20)18-32(31-24)17-19-5-2-1-3-6-19/h1-10,13-14,16,18H,11-12,17H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCVWSYPZVFKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=NN(C=C3C4=CN=CC=C4)CC5=CC=CC=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)

![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2444210.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444211.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2444214.png)